Cas no 66310-86-9 (1-methylpiperidine-3,5-dione)

1-methylpiperidine-3,5-dione Chemical and Physical Properties
Names and Identifiers
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- 1-methylpiperidine-3,5-dione
- 1-Methylpiperidine-3,5-dione
- DTXSID60634961
- AKOS006308623
- EN300-1083953
- 66310-86-9
- SCHEMBL15722726
- 3,5-Piperidinedione, 1-methyl-
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- Inchi: InChI=1S/C6H9NO2/c1-7-3-5(8)2-6(9)4-7/h2-4H2,1H3
- InChI Key: XJOUABCQBPHUDS-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 127.063328530Da
- Monoisotopic Mass: 127.063328530Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 37.4Ų
1-methylpiperidine-3,5-dione PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB1046-10G |
1-methylpiperidine-3,5-dione |
66310-86-9 | 95% | 10g |
¥ 21,450.00 | 2023-04-06 | |
Enamine | EN300-1083953-0.1g |
1-methylpiperidine-3,5-dione |
66310-86-9 | 95% | 0.1g |
$904.0 | 2023-10-27 | |
Enamine | EN300-1083953-0.05g |
1-methylpiperidine-3,5-dione |
66310-86-9 | 95% | 0.05g |
$864.0 | 2023-10-27 | |
Enamine | EN300-1083953-1.0g |
1-methylpiperidine-3,5-dione |
66310-86-9 | 1g |
$1029.0 | 2023-06-10 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB1046-250mg |
1-methylpiperidine-3,5-dione |
66310-86-9 | 95% | 250mg |
¥1872.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB1046-1g |
1-methylpiperidine-3,5-dione |
66310-86-9 | 95% | 1g |
¥4680.0 | 2024-04-17 | |
Enamine | EN300-1083953-5g |
1-methylpiperidine-3,5-dione |
66310-86-9 | 95% | 5g |
$2981.0 | 2023-10-27 | |
Enamine | EN300-1083953-10g |
1-methylpiperidine-3,5-dione |
66310-86-9 | 95% | 10g |
$4421.0 | 2023-10-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB1046-500.0mg |
1-methylpiperidine-3,5-dione |
66310-86-9 | 95% | 500.0mg |
¥2813.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB1046-5.0g |
1-methylpiperidine-3,5-dione |
66310-86-9 | 95% | 5.0g |
¥12636.0000 | 2024-08-02 |
1-methylpiperidine-3,5-dione Related Literature
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
Additional information on 1-methylpiperidine-3,5-dione
Introduction to 1-methylpiperidine-3,5-dione (CAS No: 66310-86-9)
1-methylpiperidine-3,5-dione, chemically identified by the CAS number 66310-86-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic diketone exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The compound belongs to the piperidine class, which is renowned for its role in medicinal chemistry due to its versatility and biological relevance.
The molecular structure of 1-methylpiperidine-3,5-dione consists of a six-membered ring containing two ketone groups at the 3 and 5 positions, with a methyl substituent at the 1-position. This arrangement imparts distinct reactivity and electronic characteristics, making it a versatile building block for drug discovery and material science applications. The presence of both carbonyl groups enhances its potential for further functionalization, enabling the creation of complex derivatives with tailored properties.
In recent years, 1-methylpiperidine-3,5-dione has garnered attention in academic and industrial research due to its potential applications in pharmaceutical development. Its structural motif is reminiscent of several pharmacologically active compounds, suggesting that derivatives of this compound may exhibit desirable biological activities. For instance, piperidine-based scaffolds are commonly found in drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases.
One of the most compelling aspects of 1-methylpiperidine-3,5-dione is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop novel intermediates that serve as key components in the production of small-molecule inhibitors and other therapeutic agents. The compound’s ability to undergo various chemical transformations, such as nucleophilic addition and condensation reactions, allows for the construction of diverse molecular architectures.
Recent studies have highlighted the utility of 1-methylpiperidine-3,5-dione in the development of antimicrobial agents. The structural features of this compound can be modified to target specific bacterial or fungal enzymes, leading to the discovery of new antibiotics with improved efficacy and reduced resistance profiles. Additionally, its incorporation into drug candidates has shown promise in addressing multidrug-resistant pathogens, a critical challenge in modern medicine.
The pharmaceutical industry has also explored 1-methylpiperidine-3,5-dione as a component in the synthesis of central nervous system (CNS) therapeutics. Piperidine derivatives are well-known for their ability to cross the blood-brain barrier, making them suitable for treating neurological conditions such as epilepsy, depression, and neurodegenerative diseases. By modifying the substituents on 1-methylpiperidine-3,5-dione, researchers can fine-tune its pharmacokinetic and pharmacodynamic properties to enhance therapeutic outcomes.
Another area where 1-methylpiperidine-3,5-dione has found application is in materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and liquid crystal displays (LCDs). The compound’s ability to form stable coordination complexes with metal ions has also been exploited in catalysis and sensor technology. These interdisciplinary applications underscore the broad utility of this versatile intermediate.
The synthesis of 1-methylpiperidine-3,5-dione typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research and commercial purposes.
In conclusion,1-methylpiperidine-3,5-dione (CAS No: 66310-86-9) is a multifaceted compound with significant potential across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis, antimicrobial development, CNS drug design, and materials science highlights its importance in modern research. As new methodologies emerge and our understanding of its reactivity evolves,1-methylpiperidine-3,5-dione will likely continue to play a crucial role in advancing scientific discovery and technological innovation.
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